

Physicochemical properties of 6-Cyano-4-chromanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Cyano-4-chromanone

Cat. No.: B1590927

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **6-Cyano-4-chromanone**

Abstract

The chroman-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide provides a detailed examination of a specific derivative, **6-Cyano-4-chromanone**, focusing on its fundamental physicochemical properties. Understanding these characteristics is paramount for researchers in drug discovery and development, as they directly influence a molecule's pharmacokinetic and pharmacodynamic profile. This document synthesizes structural data, predicted and experimental properties, spectroscopic signatures, and robust analytical protocols to offer a comprehensive resource for scientists working with this promising heterocyclic compound.

Introduction: The Chroman-4-one Scaffold in Drug Development

The chroman-4-one (2,3-dihydro-4H-1-benzopyran-4-one) framework consists of a benzene ring fused to a dihydropyran ring.[1][2] This structural motif is a key component of many natural products, including flavonoids, and serves as a versatile template for the synthesis of novel therapeutic agents.[3] Unlike the related chromones, chromanones lack a double bond between the C-2 and C-3 positions, a seemingly minor structural variance that results in significant differences in biological activity.[2][3]

The chroman-4-one core is associated with a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][4][5] The substituent at the 6-position, in this case, a cyano (-C≡N) group, is a potent electron-withdrawing group that can significantly modulate the molecule's electronic properties, receptor binding interactions, and metabolic stability. Therefore, a thorough characterization of **6-Cyano-4-chromanone** is a critical first step in unlocking its full therapeutic potential.

Molecular and Structural Properties

A precise understanding of the molecular identity is the foundation of all subsequent chemical and biological evaluation.

- Chemical Name: **6-Cyano-4-chromanone**
- Synonyms: 4-Oxo-3,4-dihydro-2H-1-benzopyran-6-carbonitrile
- CAS Number: 214759-65-6[6][7][8]
- Molecular Formula: C₁₀H₇NO₂[6][9]
- Molecular Weight: 173.17 g/mol [6][8]

Structure:

Caption: 2D Chemical Structure of **6-Cyano-4-chromanone**.

Key Physicochemical Parameters: A Tabulated Summary

The following table summarizes critical physicochemical data. Predicted values are common in early-stage development and are supplemented by standard experimental protocols for definitive characterization.

Property	Value	Method/Source	Significance in Drug Development
Molecular Weight	173.17 g/mol	Calculated	Impacts diffusion, bioavailability (Lipinski's Rule of 5).
Boiling Point	359.1 ± 42.0 °C	Predicted[10][11]	Indicates volatility and thermal stability.
Density	1.29 ± 0.1 g/cm³	Predicted[10][11]	Relevant for formulation and process chemistry.
Melting Point	Protocol Provided	Experimental	Defines purity, solid-state stability, and aids in identification.
Aqueous Solubility	Protocol Provided	Experimental	Crucial for absorption and distribution; poor solubility is a major hurdle in development.
pKa	Protocol Provided	Experimental	Governs the ionization state at physiological pH, affecting solubility, permeability, and target binding.
LogP	Not available	Predicted/Expt.	Measures lipophilicity, which influences membrane permeability and metabolic clearance.

Spectroscopic Characterization

Spectroscopic analysis provides an irrefutable fingerprint of a molecule's structure. While specific spectra for this exact compound are not publicly available, the expected signatures can

be reliably predicted based on its constituent functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies.

Expected Key Absorptions:

- $\sim 2230 \text{ cm}^{-1}$ (strong, sharp): Corresponds to the C≡N (nitrile) stretching vibration. This is a highly diagnostic peak.[12]
- $\sim 1685 \text{ cm}^{-1}$ (strong): Aromatic ketone C=O stretching vibration. Conjugation with the benzene ring lowers the frequency from a typical aliphatic ketone ($\sim 1715 \text{ cm}^{-1}$).[13]
- $\sim 1600, 1480 \text{ cm}^{-1}$: C=C stretching vibrations within the aromatic ring.
- $\sim 1250 \text{ cm}^{-1}$: Aryl ether C-O stretching vibration.
- $\sim 3100\text{-}3000 \text{ cm}^{-1}$: Aromatic C-H stretching.
- $\sim 2960\text{-}2850 \text{ cm}^{-1}$: Aliphatic C-H stretching from the dihydropyran ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

Expected ^1H NMR Signals (in CDCl_3):

- $\delta \sim 8.1\text{-}7.8$ (m, 2H): Aromatic protons ortho to the cyano and carbonyl groups.
- $\delta \sim 7.0$ (d, 1H): Aromatic proton ortho to the ether oxygen.
- $\delta \sim 4.6$ (t, 2H): Methylene protons at the C-2 position (-O-CH₂-), adjacent to the ether oxygen.
- $\delta \sim 2.9$ (t, 2H): Methylene protons at the C-3 position (-CH₂-C=O), adjacent to the carbonyl group.

Expected ^{13}C NMR Signals (in CDCl_3):

- $\delta \sim 191$: Carbonyl carbon (C-4).
- $\delta \sim 162$: Aromatic carbon attached to the ether oxygen (C-8a).
- $\delta \sim 118$: Nitrile carbon (-C≡N).
- $\delta \sim 136\text{-}120$: Remaining aromatic carbons.
- $\delta \sim 67$: Aliphatic carbon adjacent to ether oxygen (C-2).
- $\delta \sim 43$: Aliphatic carbon adjacent to carbonyl (C-3).

Mass Spectrometry (MS)

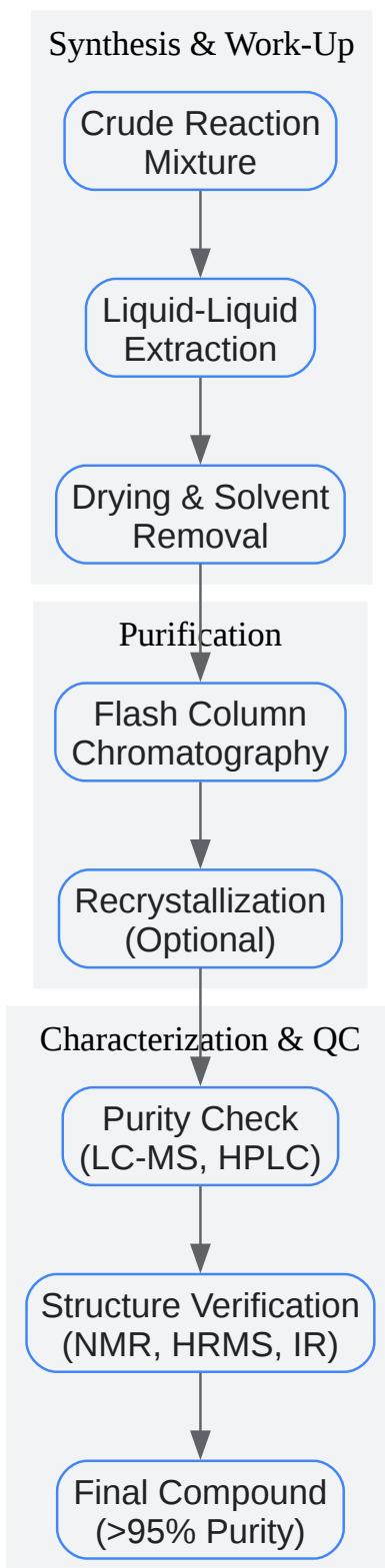
MS is used to determine the molecular weight and fragmentation pattern. For **6-Cyano-4-chromanone**, High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) would be expected to show a prominent protonated molecular ion $[M+H]^+$ at m/z 174.0555, confirming the elemental composition of $C_{10}H_8NO_2^+$.

Synthesis and Purification Workflow

While multiple synthetic routes to chromanones exist, a common and efficient method involves a Michael addition followed by an intramolecular cyclization.[14][15]

Synthetic Strategy

A plausible and field-proven approach is the tandem oxa-Michael addition/cyclization of a substituted phenol with an appropriate Michael acceptor.[15] For **6-Cyano-4-chromanone**, the synthesis can be envisioned starting from 4-hydroxybenzonitrile and acrylic acid or its derivatives, followed by a Friedel-Crafts-type ring closure.


Step-by-Step Synthesis Protocol (Illustrative)

This protocol is illustrative and adapted from general procedures for chromanone synthesis.[15]

- Reaction Setup: To a solution of 4-hydroxybenzonitrile (1.0 eq) in a suitable solvent like tert-butanol, add a catalytic amount of a base such as potassium carbonate.

- Michael Addition: Add acrylonitrile (1.1 eq) dropwise to the mixture at room temperature. Heat the reaction to reflux and monitor by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 12-24 hours).
- Work-up & Isolation: Cool the reaction mixture, filter off the base, and concentrate the solvent under reduced pressure. The resulting crude 3-(4-cyanophenoxy)propanenitrile is purified via flash column chromatography.
- Cyclization: Treat the purified intermediate with a strong acid catalyst, such as trifluoromethanesulfonic acid (TfOH, 1.5 eq) in a co-solvent like trifluoroacetic acid (TFA), at 0°C.
- Finalization: Allow the reaction to warm to room temperature and stir until cyclization is complete (monitored by TLC/LC-MS). Quench the reaction by carefully pouring it onto ice water.
- Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude **6-Cyano-4-chromanone**. Final purification is achieved by recrystallization or flash column chromatography.

Purification and Characterization Workflow

[Click to download full resolution via product page](#)

Caption: A standard workflow for the purification and quality control of synthesized **6-Cyano-4-chromanone**.

Experimental Protocols for Physicochemical Profiling

Accurate experimental data is non-negotiable for progressing a compound through the drug development pipeline.

Determination of Melting Point

- Sample Preparation: Ensure the sample is completely dry and finely powdered.
- Loading: Pack a small amount of the sample into a capillary tube to a depth of 2-3 mm.
- Measurement: Place the capillary in a calibrated digital melting point apparatus.
- Heating: Use a rapid heating rate (10-20 °C/min) for a coarse measurement, then repeat with a fresh sample using a slow heating rate (1-2 °C/min) near the expected melting point.
- Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A narrow range (<2 °C) is indicative of high purity.

Solubility Assessment (Kinetic)

- Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), e.g., 10 mM.
- Assay Plate: In a 96-well plate, add 198 µL of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well.
- Compound Addition: Add 2 µL of the DMSO stock solution to the buffer to achieve a final concentration of 100 µM (with 1% DMSO).
- Incubation: Shake the plate for 2 hours at room temperature to allow for equilibration.
- Measurement: Measure the turbidity of each well using a nephelometer. Alternatively, centrifuge the plate and measure the concentration of the supernatant by LC-MS/MS or UV-

Vis spectroscopy against a calibration curve.

- Rationale: This kinetic solubility assay is a high-throughput method that mimics the conditions after intravenous injection and is crucial for early-stage screening.

pKa Determination (UV-Metric Method)

- Principle: This method relies on the change in the compound's UV-Vis absorbance spectrum as a function of pH. It is suitable for compounds with a chromophore close to an ionizable center.
- Sample Preparation: Prepare a stock solution of the compound in a co-solvent like methanol.
- Titration: Use an automated titrator to perform a multi-wavelength spectrophotometric titration over a wide pH range (e.g., pH 2 to 12).
- Data Acquisition: At each pH increment, the full UV-Vis spectrum (e.g., 210-400 nm) is recorded.
- Analysis: The collected spectral data is processed by specialized software that performs factor analysis and non-linear regression to calculate the pKa value(s).
- Rationale: Knowing the pKa is essential for predicting a drug's behavior in different physiological compartments (e.g., stomach vs. intestine) and for designing appropriate formulations.

Chemical Reactivity and Stability

The chroman-4-one core is generally stable but possesses reactive sites that are important for both synthetic elaboration and potential metabolic liabilities.

- Carbonyl Group (C-4): The ketone can undergo typical carbonyl reactions, such as reduction to an alcohol or condensation reactions at the adjacent C-3 position.
- Aromatic Ring: The electron-withdrawing cyano group deactivates the ring towards electrophilic substitution but can make it susceptible to nucleophilic aromatic substitution under certain conditions.

- Stability: The compound should be assessed for stability at different pH values and temperatures, as well as its sensitivity to light (photostability), to determine appropriate storage conditions and predict its shelf-life.

Conclusion: The Role of Physicochemical Properties in Drug Discovery

6-Cyano-4-chromanone is a compound built upon a privileged scaffold, suggesting significant potential for biological activity. However, its success as a therapeutic agent is inextricably linked to the physicochemical properties detailed in this guide. Data on solubility, stability, and ionization state are not mere academic exercises; they are critical determinants of a drug's ability to be absorbed, distributed, and reach its intended target in the human body. The protocols and data presented here serve as a foundational blueprint for researchers, enabling informed decision-making and accelerating the journey from a promising molecule to a potential life-saving medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavanoid Derivatives [mdpi.com]
- 5. Chromanone and flavanone synthesis [organic-chemistry.org]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. chemuniverse.com [chemuniverse.com]

- 9. pschemicals.com [pschemicals.com]
- 10. 6-CYANO-4-CHROMANONE CAS#: 214759-65-6 [m.chemicalbook.com]
- 11. 6-CYANO-4-CHROMANONE CAS#: 214759-65-6 [amp.chemicalbook.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. Cyclohexanone [webbook.nist.gov]
- 14. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physicochemical properties of 6-Cyano-4-chromanone]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1590927#physicochemical-properties-of-6-cyano-4-chromanone\]](https://www.benchchem.com/product/b1590927#physicochemical-properties-of-6-cyano-4-chromanone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com